molecular formula C21H28N4O2 B2664802 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2,3-dimethylphenyl)acetamide CAS No. 1226458-65-6

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2664802
CAS No.: 1226458-65-6
M. Wt: 368.481
InChI Key: SFAJASWGERKTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2,3-dimethylphenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with the T790M mutation.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is related to a class of chemicals involved in various synthetic and chemical reaction studies. For instance, compounds with pyrimidine derivatives, such as 4,6-Dichloro-2-methylpyrimidine, an important intermediate in synthetic anticancer drugs like dasatinib, showcase the significance of such structures in medicinal chemistry. The synthesis involves cyclization and chlorination processes, highlighting the compound's relevance in chemical synthesis research (Guo Lei-ming, 2012).

Antimicrobial Applications

Pyrimidinone and oxazinone derivatives, synthesized using pyridine and citrazinic acid, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and compared with standard drugs like streptomycin and fusidic acid, demonstrating their potential in developing new antimicrobial agents (A. Hossan et al., 2012).

Reactivity and Chemical Transformations

The study of chemical transformations, such as the oxidation reactivity channels for compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides, contributes to our understanding of organic synthesis mechanisms. These studies involve the exploration of different oxidants and reaction conditions to yield various products, enriching the knowledge of chemical reactivity and synthetic pathways (Sylvie L. Pailloux et al., 2007).

Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic compounds, such as those containing the azepino and pyrido pyrimidine derivatives, highlights the versatility of pyrimidine in constructing biologically relevant molecules. These syntheses involve intricate reactions like intramolecular cyclization, showcasing the compound's utility in generating diverse heterocyclic structures (V. Granik et al., 1978).

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-9-8-10-18(17(15)3)23-19(26)14-27-20-13-16(2)22-21(24-20)25-11-6-4-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAJASWGERKTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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